2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone
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Overview
Description
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring, a piperidine ring, and a sulfanyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound.
Final Coupling: The final step involves coupling the tetrazole and piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole and piperidine rings.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone would depend on its specific biological target. Generally, compounds with tetrazole and piperidine rings can interact with enzymes, receptors, or ion channels, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or forming disulfide bonds.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylmethanone: Similar structure but with a methanone group instead of ethanone.
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-pyrrolidin-1-ylethanone: Similar structure but with a pyrrolidine ring instead of piperidine.
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylpropanone: Similar structure but with a propanone group instead of ethanone.
Uniqueness
2-(1-Cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5OS/c20-13(18-9-5-2-6-10-18)11-21-14-15-16-17-19(14)12-7-3-1-4-8-12/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFSQQMCIFEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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